molecular formula C18H14F3N3O2 B2537830 (E)-3-(dimethylamino)-2-[5-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonyl]prop-2-enenitrile CAS No. 866152-31-0

(E)-3-(dimethylamino)-2-[5-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonyl]prop-2-enenitrile

Cat. No.: B2537830
CAS No.: 866152-31-0
M. Wt: 361.324
InChI Key: CIIPOQVVMBETGW-VAWYXSNFSA-N
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Description

(E)-3-(dimethylamino)-2-[5-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonyl]prop-2-enenitrile is a useful research compound. Its molecular formula is C18H14F3N3O2 and its molecular weight is 361.324. The purity is usually 95%.
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Biological Activity

(E)-3-(dimethylamino)-2-[5-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonyl]prop-2-enenitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on diverse research sources.

Chemical Structure and Properties

The compound features a unique structure characterized by a trifluoromethyl group, a pyridine moiety, and a dimethylamino group, which contribute to its biological activity. The molecular formula is C18H17F3N2O2C_{18}H_{17}F_3N_2O_2 with a molecular weight of approximately 364.34 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives containing similar structural motifs can inhibit cancer cell proliferation.
  • Antimicrobial Properties : The presence of the trifluoromethyl group has been linked to enhanced antimicrobial activity against various pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.

Anticancer Activity

A study focusing on trifluoromethylpyridine derivatives found that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, the compound exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting significant anticancer potential .

Antimicrobial Properties

The antimicrobial efficacy of related compounds was evaluated against common bacterial strains. A notable study reported that certain trifluoromethyl-containing compounds demonstrated higher antibacterial activity compared to standard antibiotics, indicating a promising avenue for developing new antimicrobial agents .

Enzyme Inhibition

Research has indicated that compounds similar to this compound can inhibit enzymes involved in nucleotide metabolism, which is crucial for both cancer and viral replication . This inhibition could lead to reduced proliferation of cancer cells and viral pathogens.

Case Study 1: Anticancer Efficacy

In vitro studies on derivatives of this compound demonstrated significant cytotoxic effects on A431 vulvar epidermal carcinoma cells. The study reported an IC50 value of approximately 15 µM, suggesting effective inhibition of cell growth .

Case Study 2: Antimicrobial Screening

A screening assay conducted on several derivatives showed that those containing the trifluoromethyl group had enhanced activity against Staphylococcus aureus and Escherichia coli. The most potent derivative achieved a minimum inhibitory concentration (MIC) of 32 µg/mL .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectIC50/MIC Value
AnticancerA431 Vulvar Carcinoma CellsCytotoxicity15 µM
AntimicrobialStaphylococcus aureusInhibition32 µg/mL
Enzyme InhibitionNucleotide Metabolism EnzymesReduced activityNot specified

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-[5-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonyl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2/c1-24(2)11-12(9-22)17(25)16-7-6-15(10-23-16)26-14-5-3-4-13(8-14)18(19,20)21/h3-8,10-11H,1-2H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIPOQVVMBETGW-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=NC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)C1=NC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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